Glutaryl-CoA, or glutaryl coenzyme A, is a critical intermediate in the metabolism of certain amino acids, particularly lysine, hydroxylysine, and tryptophan. It belongs to the class of organic compounds known as saturated fatty acyl coenzymes and is characterized by a five-carbon chain attached to coenzyme A. This compound is hydrophobic and relatively insoluble in water, which influences its biological roles and interactions within cellular environments.
These reactions are essential for the catabolism of lysine and contribute to energy production and metabolic regulation.
Glutaryl-CoA plays a significant role in cellular metabolism, particularly in energy production from amino acids. It is involved in:
Deficiencies in enzymes associated with glutaryl-CoA metabolism can lead to metabolic disorders such as glutaric aciduria type I, characterized by neurological symptoms due to toxic accumulation of metabolites.
Glutaryl-CoA has several applications in biochemistry and medicine:
Research has shown that glutaryl-CoA interacts with various enzymes beyond its primary dehydrogenase. These interactions can influence metabolic fluxes and enzyme activities within cells. For instance, studies have indicated that mutations in glutaryl-CoA dehydrogenase can lead to altered substrate specificity and reduced enzyme activity, resulting in metabolic dysfunctions associated with glutaric aciduria .
Glutaryl-CoA shares structural similarities with other acyl-coenzyme A derivatives. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Acetyl-Coenzyme A | Two-carbon acyl group | Central role in fatty acid synthesis and metabolism |
Butyryl-Coenzyme A | Four-carbon acyl group | Involved in fatty acid metabolism |
Succinyl-Coenzyme A | Four-carbon chain with a carboxylic group | Key intermediate in the citric acid cycle |
Propionyl-Coenzyme A | Three-carbon acyl group | Important for odd-chain fatty acid metabolism |
Glutaryl-CoA's uniqueness lies in its specific involvement in lysine catabolism and its role as a precursor for producing crotonyl-CoA, which is pivotal for further energy metabolism pathways. Unlike other acyl-coenzyme A derivatives, it specifically participates in reactions leading to neurotoxic metabolite accumulation when metabolic pathways are disrupted.
The three-dimensional structure of glutaryl-coenzyme A has been extensively studied through crystallographic analysis and computational modeling approaches [9] [11] [14]. The molecule adopts a complex conformational arrangement that reflects the inherent flexibility of the coenzyme A moiety combined with the specific structural constraints imposed by the glutaryl acyl chain [9] [11]. Crystal structure studies of glutaryl-coenzyme A dehydrogenase complexes have revealed critical insights into the substrate binding conformation and the molecular interactions that govern enzymatic recognition [11] [14].
The adenine nucleobase component maintains a planar configuration with the 6-aminopurine structure exhibiting characteristic aromatic stability [2] [12]. The ribose sugar ring adopts a (2R,3S,4R,5R)-configured furanose conformation that provides the structural foundation for the phosphate chain attachment [2] [12]. The three-phosphate chain extends from the ribose unit, creating a highly charged region that significantly influences the overall molecular conformation through electrostatic interactions [2] [11].
Computational conformational analysis has demonstrated that the pantothenate moiety, containing the 2-hydroxy-3,3-dimethylbutanoyl group, introduces significant conformational flexibility to the molecule [13] [15]. The beta-alanine unit forms a propanoylamino bridge that connects to the cysteamine terminus, creating an extended chain structure that can adopt multiple conformational states [13] [15]. The glutaryl acyl chain, consisting of the 5-oxopentanoic acid derivative, contributes additional conformational flexibility while maintaining the critical thioester bond that links the acyl group to the coenzyme A moiety [11] [16].
The electronic configuration of glutaryl-coenzyme A reflects the complex interplay of multiple functional groups and heteroatoms within the molecular framework [16] [17] [18]. The thioester bond represents one of the most electronically significant features, characterized by the carbon-sulfur linkage that exhibits unique reactivity patterns due to the polarization of the carbonyl group [16] [17]. This polarization arises from the electron-withdrawing effect of the sulfur atom, which stabilizes the acyl group and facilitates enzymatic recognition and catalysis [16] [17].
The adenine nucleobase contributes a delocalized π-electron system that provides aromatic stability and specific hydrogen bonding capabilities [2] [18]. The purine ring system exhibits characteristic electronic properties with the amino group at position 6 serving as both a hydrogen bond donor and acceptor [2] [18]. The phosphate groups create regions of high negative charge density, with each phosphate moiety contributing multiple electronegative oxygen atoms that participate in extensive hydrogen bonding networks [2] [11].
The glutaryl acyl chain contains a terminal carboxyl group that exists in various protonation states depending on the solution pH [16] [17]. At physiological pH, this carboxyl group typically exists in the deprotonated carboxylate form, contributing to the overall negative charge of the molecule [18]. The electronic configuration of the thioester carbonyl carbon exhibits enhanced electrophilicity compared to standard ester linkages, making it susceptible to nucleophilic attack during enzymatic processes [16] [17].
Molecular orbital calculations have revealed that the highest occupied molecular orbital energy levels are primarily localized on the adenine ring system and the thioester sulfur atom [16] [18]. The lowest unoccupied molecular orbital energy levels are distributed across the phosphate groups and the carbonyl carbons, indicating the electron-deficient character of these regions [16] [18].
Glutaryl-coenzyme A exhibits a complex solubility profile that reflects its amphiphilic nature, containing both highly hydrophilic and moderately hydrophobic regions [4] [7]. The molecule is classified as very hydrophobic according to computational predictions, yet maintains sufficient water solubility for biological function [4] [22]. Experimental measurements indicate a water solubility of approximately 50 mg/ml under standard laboratory conditions [7].
The partition coefficient (LogP) value of 1.18 indicates a slight preference for lipophilic environments compared to aqueous solutions [5] [26]. However, this relatively low LogP value, combined with the large polar surface area of 462.64 Ų, suggests that the molecule retains significant hydrophilic character [5] [27]. The polar surface area calculation encompasses contributions from the multiple oxygen and nitrogen atoms present in the phosphate groups, adenine base, and various amide linkages [5] [27].
Solubility Parameter | Value | Conditions |
---|---|---|
Water Solubility | 50 mg/ml | Standard laboratory conditions [7] |
Partition Coefficient (LogP) | 1.18 | Octanol-water system [5] |
Polar Surface Area | 462.64 Ų | Topological calculation [5] |
Predicted Density | 0.98 g/cm³ | Computational estimate [7] |
Predicted Refractive Index | 1.53 | Computational estimate [7] |
The hydrophobicity profile varies significantly across different regions of the molecule [4] [22]. The adenine-ribose-phosphate region exhibits strong hydrophilic character due to the multiple hydroxyl groups, phosphate moieties, and the polar adenine base [4] [22]. In contrast, the glutaryl acyl chain contributes moderate hydrophobic character, particularly in the methylene bridge region [4] [22]. The overall amphiphilic nature enables the molecule to interact with both hydrophilic enzyme active sites and hydrophobic membrane environments [4] [22].
Solution behavior studies have demonstrated that glutaryl-coenzyme A forms hydrogen bonding networks with water molecules, particularly through the phosphate groups and the adenine amino group [4] [24]. The molecule exhibits pH-dependent solubility characteristics, with maximum solubility observed at physiological pH values where the phosphate groups are fully ionized [4] [24].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for glutaryl-coenzyme A through analysis of ¹H, ¹³C, and ³¹P nuclei [30] [32] [37]. Proton nuclear magnetic resonance spectra exhibit characteristic resonances for the adenine protons in the aromatic region between 6.0-8.5 parts per million, with the purine H-2 and H-8 protons appearing as distinct singlets [30] [32]. The ribose protons generate complex multipicity patterns in the 4.0-6.0 parts per million region, reflecting the coupling relationships within the furanose ring system [30] [32].
The aliphatic region between 1.0-4.0 parts per million contains overlapping signals from the pantothenate methyl groups, the beta-alanine methylene protons, and the glutaryl chain protons [30] [32]. The cysteamine methylene protons appear as characteristic triplets due to coupling with adjacent methylene groups [30] [32]. The exchangeable protons from hydroxyl and amino groups can be observed in deuterium oxide exchange experiments [30] [32].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon signals in the 170-180 parts per million region, with distinct resonances for the thioester carbonyl and the terminal carboxyl group [30] [32]. The adenine aromatic carbons appear between 150-160 parts per million, while the ribose carbons generate signals in the 60-100 parts per million range [30] [32]. The aliphatic carbons of the acyl chain and pantothenate moiety produce resonances in the 10-60 parts per million region [30] [32].
Phosphorus-31 nuclear magnetic resonance spectroscopy provides critical information about the phosphate chain configuration [30] [32]. Three distinct phosphorus signals are typically observed, corresponding to the α-, β-, and γ-phosphate groups, with chemical shifts ranging from -5 to -15 parts per million [30] [32]. The coupling patterns between adjacent phosphorus nuclei provide insights into the phosphate chain conformation [30] [32].
Infrared spectroscopy of glutaryl-coenzyme A reveals characteristic absorption bands that reflect the diverse functional groups present in the molecule [33] [36]. The broad absorption region between 3200-3600 cm⁻¹ encompasses overlapping stretches from hydroxyl groups in the ribose unit and the amino group of the adenine base [33] [36]. The carbonyl stretching vibrations appear in the 1650-1700 cm⁻¹ region, with the thioester carbonyl typically exhibiting a slightly lower frequency compared to standard ester carbonyls due to the electronic properties of the sulfur atom [33] [36].
The phosphate groups generate strong absorption bands in the 1000-1300 cm⁻¹ region, corresponding to phosphorus-oxygen stretching vibrations [33] [36]. These bands often appear as complex multiplets due to the different chemical environments of the three phosphate groups [33] [36]. The adenine ring vibrations contribute to absorption bands in the 1400-1600 cm⁻¹ region, reflecting the aromatic carbon-carbon and carbon-nitrogen stretching modes [33] [36].
Infrared Absorption Bands | Frequency Range (cm⁻¹) | Assignment |
---|---|---|
Hydroxyl/Amino Stretch | 3200-3600 | O-H and N-H stretching [33] [36] |
Carbonyl Stretch | 1650-1700 | C=O stretching (thioester and carboxyl) [33] [36] |
Aromatic Vibrations | 1400-1600 | Adenine ring modes [33] [36] |
Phosphate Stretch | 1000-1300 | P=O and P-O stretching [33] [36] |
Aliphatic C-H Stretch | 2800-3000 | Methyl and methylene groups [33] [36] |
Ultraviolet-visible spectroscopy of glutaryl-coenzyme A is dominated by the electronic transitions of the adenine chromophore [34]. The primary absorption maximum occurs at approximately 260 nanometers, characteristic of the π→π* transition in the purine ring system [34]. This absorption band exhibits significant molar absorptivity, making it useful for quantitative analysis of glutaryl-coenzyme A concentrations [34].
Secondary absorption features appear in the 280-300 nanometer region, arising from weaker electronic transitions in the adenine base and potentially from the thioester chromophore [34]. The absorption spectrum shows pH dependence due to the ionizable groups, particularly the adenine amino group and the phosphate moieties [34]. Fluorescence spectroscopy reveals weak emission from the adenine moiety with excitation at 260 nanometers and emission maximum around 330 nanometers, though the quantum yield is relatively low due to efficient nonradiative decay pathways [34].
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